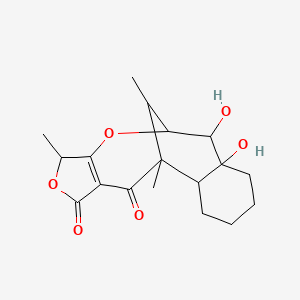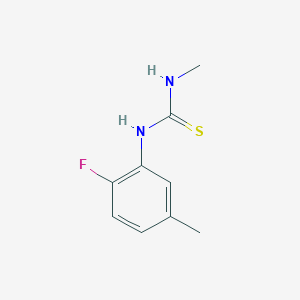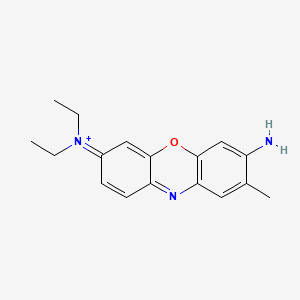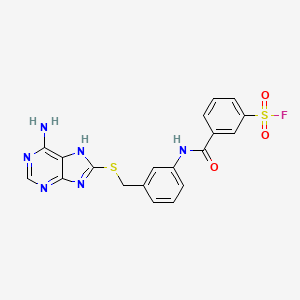
二氢四脱氧霉素
描述
Dihydrotetrodecamycin is a compound that has been reported in scientific literature . It is one of the molecules in the tetrodecamycin family of antibiotics . Dihydrotetrodecamycin contains a total of 51 bonds, including 27 non-H bonds, 3 multiple bonds, 3 double bonds, and various ring structures .
Synthesis Analysis
The biosynthesis of dihydrotetrodecamycin involves the ted genes . Genetic manipulation of the cluster confirmed the involvement of the ted genes in 13-deoxytetrodecamycin biosynthesis and revealed several additional molecules produced through the ted biosynthetic pathway, including tetrodecamycin, dihydrotetrodecamycin, and another, W5.9, a novel molecule .Molecular Structure Analysis
Dihydrotetrodecamycin has a molecular formula of C18H24O6 . It includes a five-membered lactone called a tetronate ring . The structure of dihydrotetrodecamycin was established using diverse spectroscopic approaches .Physical And Chemical Properties Analysis
Dihydrotetrodecamycin has a molecular weight of 336.4 g/mol . Other physical and chemical properties specific to dihydrotetrodecamycin are not detailed in the available literature.科学研究应用
Antimicrobial Applications
Dihydrotetrodecamycin has been identified as a novel antimicrobial antibiotic . It was isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8 . This compound has shown promising results in combating various bacterial infections.
Treatment of Pseudotuberculosis in Cultured Yellowtail
Dihydrotetrodecamycin has been used in the treatment of pseudotuberculosis in cultured yellowtail, a disease caused by Pasteurella piscicida . This disease has significant economic implications, causing considerable losses in farmed yellowtail in Japan .
Combatting Drug-Resistant Strains
The compound has shown effectiveness against drug-resistant strains of bacteria . For instance, it has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Use in Aquaculture
Given its effectiveness against Pasteurella piscicida, Dihydrotetrodecamycin could be used in aquaculture to prevent and treat bacterial infections in fish .
Potential Use in Human Medicine
Given its antimicrobial properties and effectiveness against MRSA, Dihydrotetrodecamycin could potentially be used in human medicine, subject to further research and clinical trials .
Use in Veterinary Medicine
Dihydrotetrodecamycin could potentially be used in veterinary medicine to treat bacterial infections in animals .
属性
IUPAC Name |
7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGVJGZMKQXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937194 | |
| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrotetrodecamycin | |
CAS RN |
166403-10-7 | |
| Record name | Dihydrotetrodecamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?
A1: Dihydrotetrodecamycin is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in dihydrotetrodecamycin. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding dihydrotetrodecamycin []. The relative stereochemistry of dihydrotetrodecamycin has been elucidated using X-ray crystallography [].
Q2: Are there any insights into the biosynthesis of dihydrotetrodecamycin?
A3: While the exact biosynthetic pathway of dihydrotetrodecamycin hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)
![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)


![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)



![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
